Trovafloxacin hydrochloride is derived from the naphthyridine family of compounds, specifically designed to enhance antibacterial efficacy while minimizing resistance development. It is classified as a fluoroquinolone, which are known for their ability to inhibit DNA gyrase and topoisomerase IV, essential enzymes in bacterial DNA replication and repair.
The synthesis of trovafloxacin hydrochloride involves several key steps:
Trovafloxacin hydrochloride undergoes various chemical reactions that contribute to its pharmacological activity:
Trovafloxacin exerts its antibacterial effects through the following mechanisms:
Relevant data indicates that the compound has a melting point range between 180°C and 190°C, which is typical for many pharmaceutical compounds in this class.
Trovafloxacin hydrochloride is utilized primarily in clinical settings for:
Despite its effectiveness, trovafloxacin's use has been limited due to concerns regarding hepatotoxicity; hence it is not commonly prescribed compared to other fluoroquinolones .
The synthesis of trovafloxacin hydrochloride centers on constructing its unique 7-(3-azabicyclo[3.1.0]hexan-6-yl)-1,8-naphthyridone core. The pivotal step involves a 1,3-dipolar cycloaddition between ethyl diazoacetate and N-Cbz-3-pyrroline, yielding a pyrazolidine intermediate (3). Subsequent pyrolysis (180–220°C) induces nitrogen extrusion and stereoselective formation of the cyclopropyl-fused pyrrolidine ring (4). This intermediate undergoes saponification to the carboxylic acid (5), followed by a Curtius rearrangement using diphenylphosphoryl azide (DPPA) to generate an isocyanate (6). Trapping with t-BuOH installs the Boc-protected amine (7). Catalytic hydrogenation then removes the Cbz group, furnishing the bicyclic amine (8). The final quaternization involves nucleophilic displacement of the C-7 fluorine in ethyl 1-(2,4-difluorophenyl)-6,7-difluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate (9) by amine 8, yielding the trovafloxacin free base. Salt formation with HCl completes the synthesis [1] [5].
Table 1: Key Synthetic Intermediates and Reaction Conditions
Intermediate | Reaction | Reagents/Conditions | Function |
---|---|---|---|
3 | 1,3-Dipolar Cycloaddition | Ethyl diazoacetate, RT, 12h | Forms pyrazolidine core |
4 | Pyrolysis | 180-220°C, N₂ atmosphere | Generates cyclopropylpyrrolidine |
5 | Saponification | NaOH, H₂O/EtOH | Hydrolyzes ester to carboxylic acid |
7 | Curtius Rearrangement | DPPA, t-BuOH, reflux | Installs Boc-protected amine |
8 | Hydrogenolysis | H₂, Pd/C, MeOH | Deprotects Cbz group |
Final Base | Nucleophilic Aromatic Substitution | 9, DIPEA, DMSO, 80°C | Couples bicyclic amine to naphthyridone |
The cyclopropylpyrrolidine moiety (4) exhibits inherent stereochemical constraints. Pyrolysis favors cis-ring fusion at the bicyclic junction (cyclopropane-pyrrolidine) due to thermodynamic stability, with the ester group adopting a cis orientation relative to the cyclopropane bridge. This configuration is critical for optimal spatial positioning of the C-6 amino group during target binding. The chiral centers at C-1, C-5, and C-6 (using bicyclo[3.1.0]hexane numbering) are fixed as (1R,5S,6S)-6-amino-3-azabicyclo[3.1.0]hexane. Absolute stereochemistry is controlled during cycloaddition and preserved via stereospecific pyrolysis, eliminating the need for resolution. Computational studies confirm the cis-fused system minimizes steric strain, allowing the protonated amine (in hydrochloride salt) to engage in optimal hydrogen bonding with bacterial topoisomerase residues [1] [5] [8].
X-ray diffraction of trovafloxacin hydrochloride reveals a triclinic crystal lattice with space group P1. The protonated amine nitrogen forms an intramolecular hydrogen bond with the C-4 carbonyl oxygen (N–H···O=C, 2.89 Å), stabilizing a planar conformation across the naphthyridone core (dihedral angle <5°). The difluorophenyl ring at N-1 is nearly perpendicular to the quinolone plane (85–88°), reducing steric clash. The bicyclic amine adopts a "puckered" conformation with the cyclopropane ring tilted 15° relative to the pyrrolidine plane. Key crystallographic parameters include:
Trovafloxacin’s potency stems from strategic modifications to the fluoroquinolone scaffold:
Naphthyridone vs. Quinolone Core: Replacement of quinolone’s benzene ring (e.g., ciprofloxacin) with a nitrogen-containing 1,8-naphthyridone enhances DNA gyrase/topoisomerase IV affinity. The electron-deficient naphthyridone improves π-stacking with purine bases in the enzyme-DNA complex [3] [10].
C-6 Fluorine: Critical for disrupting DNA-enzyme interactions. Removal increases MICs against S. aureus by 32-fold (0.125 → 4 μg/mL). Fluorine’s electronegativity stabilizes the drug-enzyme-Mg²⁺ bridge [3] [7] [10].
C-7 Bicyclic Amine: The (1R,5S,6S)-3-azabicyclo[3.1.0]hexan-6-yl group provides superior Gram-positive coverage vs. piperazines. Constraints from the cyclopropane enforce an equatorial amine orientation, optimizing binding to S. aureus topoisomerase IV. Piperazine analogues show 8-fold higher MICs against GrlA mutants [1] [5] [10].
N-1 2,4-Difluorophenyl: Lipophilic substituent penetrates bacterial membranes 4-fold better than ethyl (e.g., norfloxacin). Ortho-fluorine prevents CYP450 interactions but contributes to hepatotoxicity via off-target effects (excluded per requirements) [3] [7].
C-8 Unsubstituted Position: Maintains planarity for intercalation. Methyl substitution reduces activity against anaerobes by blocking minor groove access [7].
Table 2: MIC Comparison of Trovafloxacin vs. Quinolones Against S. aureus Mutants [10]
Strain Mutation (QRDR) | Trovafloxacin MIC (μg/mL) | Ciprofloxacin MIC (μg/mL) | Levofloxacin MIC (μg/mL) |
---|---|---|---|
Wild Type (None) | 0.125 | 0.5 | 0.5 |
grlA (Ser80Phe) | 0.25 | 8 | 8 |
grlA (Glu84Lys) + gyrA (Ser84Leu) | 4 | 128 | 64 |
Table 3: SAR Summary of Key Trovafloxacin Modifications
Position | Modification | Effect on Activity | Mechanistic Basis |
---|---|---|---|
Core | 1,8-Naphthyridone | ↑↑ Gram-positive/anaerobic activity | Enhanced enzyme binding & DNA intercalation |
C-6 | F → H | 32-fold ↓ potency | Loss of Mg²⁺ coordination |
C-7 | Bicyclic amine → Piperazine | 4–8-fold ↑ MIC against grlA mutants | Reduced fit to mutant topoisomerase IV pocket |
N-1 | 2,4-Difluorophenyl → Cyclopropyl | ↓ Anaerobic coverage | Altered membrane permeation |
C-8 | H → CH₃ | ↓ Activity vs. Bacteroides spp. | Steric hindrance in enzyme-DNA minor groove |
Trovafloxacin’s dual targeting of DNA gyrase and topoisomerase IV underpins its low resistance rates. Mutant selection frequencies are ≤10⁻¹⁰ at 2–4× MIC, versus 10⁻⁷ for ciprofloxacin. It retains potency against strains with grlA (Ser80Phe) + gyrA (Ser84Leu) mutations (MIC = 4 μg/mL) due to its 5-fold higher affinity for topoisomerase IV than older quinolones. Cleavage assays confirm trovafloxacin’s IC₅₀ for mutant topoisomerase IV is 6 nM vs. 30–60 nM for ciprofloxacin [10].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3